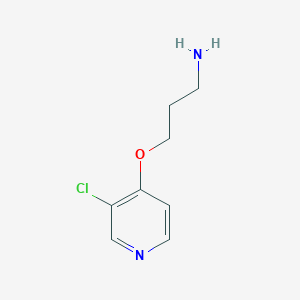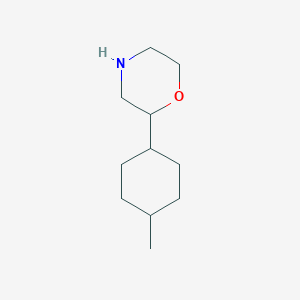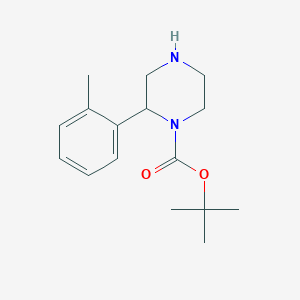
Tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butyl group and the difluorophenyl moiety in this compound enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2,6-difluoroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo Buchwald-Hartwig coupling reactions with aryl halides.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl piperazine-1-carboxylate: A similar compound without the difluorophenyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another derivative with different substituents on the piperazine ring
Uniqueness
Tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in various scientific research and industrial applications .
Propriétés
Formule moléculaire |
C15H20F2N2O2 |
|---|---|
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
tert-butyl 2-(2,6-difluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-7-18-9-12(19)13-10(16)5-4-6-11(13)17/h4-6,12,18H,7-9H2,1-3H3 |
Clé InChI |
JAZIPMBHXXASRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNCC1C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)
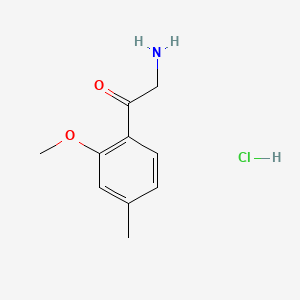

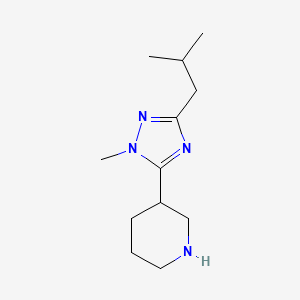
![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)
